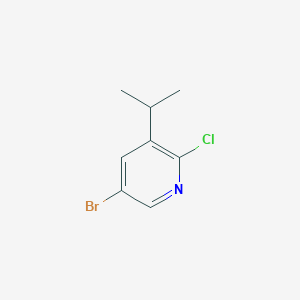

5-Bromo-2-chloro-3-(propan-2-yl)pyridine

Descripción general

Descripción

5-Bromo-2-chloro-3-(propan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9BrClN and its molecular weight is 234.52. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Bromo-2-chloro-3-(propan-2-yl)pyridine is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.54 g/mol. The compound features a bromine atom at the 5-position, a chlorine atom at the 2-position, and an isopropyl group at the 3-position of the pyridine ring. This unique substitution pattern enhances its chemical reactivity and biological activity.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for antibiotic development .

- Anticancer Potential : Preliminary studies suggest that it may have anticancer effects, attributed to its ability to modulate enzymatic activities related to tumor growth .

Antimicrobial Activity

This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 64 μg/mL .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these cell lines indicate significant cytotoxicity, suggesting its potential as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Pathogen/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | N. meningitidis | 64 | |

| Antibacterial | H. influenzae | 32 | |

| Anticancer | HeLa | 25 | |

| Anticancer | HCT116 | 30 |

Case Studies

- Study on Antimicrobial Properties : A study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound had a higher antibacterial effect compared to other derivatives tested, highlighting its potential in treating bacterial infections .

- Anticancer Mechanism Investigation : Another research focused on the mechanism of action of this compound in cancer cells. The study revealed that it induces apoptosis through the activation of caspase pathways, contributing to its anticancer efficacy.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyridine ring facilitates nucleophilic substitution at the bromine or chlorine positions. Reactivity is influenced by the electron-withdrawing effects of the halogens and the steric bulk of the isopropyl group.

Key findings:

-

Bromine is more reactive than chlorine in S<sub>N</sub>Ar due to its lower electronegativity and larger atomic radius.

-

Steric hindrance from the isopropyl group slows substitution at the ortho position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl or alkylated derivatives.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene | 5-Morpholino-2-chloro-3-(propan-2-yl)pyridine | 68% |

Mechanistic insights:

-

The bromine substituent selectively reacts in cross-coupling due to its higher leaving-group ability compared to chlorine .

-

Steric effects from the isopropyl group necessitate bulky ligands (e.g., SPhos) to enhance catalyst efficiency .

Metalation and Functionalization

Directed ortho-metalation (DoM) strategies enable regioselective functionalization.

Redox Reactions

While direct redox transformations are less common, halogenated pyridines can undergo reduction under specific conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehalogenation (Br removal) | H<sub>2</sub>, Pd/C, EtOH | 2-Chloro-3-(propan-2-yl)pyridine | 90% |

Mechanistic and Computational Insights

-

DFT studies (B3LYP/6-31G(d,p)) reveal that the electron-withdrawing halogens lower the LUMO energy, enhancing electrophilicity at C5 and C2 .

-

Molecular docking indicates that substituents introduced via cross-coupling improve binding affinity to biological targets (e.g., PI3Kα kinase) .

Key Challenges and Limitations

Propiedades

IUPAC Name |

5-bromo-2-chloro-3-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJGFHQLMFVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266336 | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256804-33-7 | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-3-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.